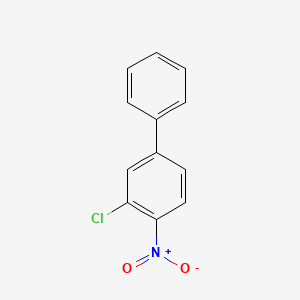

3-Chloro-4-nitro-biphenyl

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H8ClNO2 |

|---|---|

Molecular Weight |

233.65 g/mol |

IUPAC Name |

2-chloro-1-nitro-4-phenylbenzene |

InChI |

InChI=1S/C12H8ClNO2/c13-11-8-10(6-7-12(11)14(15)16)9-4-2-1-3-5-9/h1-8H |

InChI Key |

CHSBNGHQFOCGEX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(C=C2)[N+](=O)[O-])Cl |

Origin of Product |

United States |

Theoretical and Computational Investigations of 3 Chloro 4 Nitro Biphenyl Reactivity

Quantum Chemical Characterization of Electronic Structure and Reactivity

Quantum chemical calculations are indispensable tools for understanding the electronic structure and predicting the reactivity of molecules. For a molecule like 3-Chloro-4-nitro-biphenyl, these methods would provide a detailed picture of how the chloro and nitro substituents on the biphenyl (B1667301) framework influence its chemical behavior.

Density Functional Theory (DFT) Studies of Molecular Orbitals and Charge Distribution

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. researchgate.net A DFT analysis of this compound would involve calculating the electron density to determine the molecule's energy, molecular orbitals, and charge distribution. The B3LYP functional combined with a basis set like 6-311++G(d,p) is a common choice for such studies on aromatic compounds. researchgate.netnih.gov

The results would likely show a significant polarization of electron density due to the electron-withdrawing nature of both the nitro group and the chlorine atom. This would lead to a non-uniform charge distribution across the biphenyl system, with regions of electron deficiency and surplus.

Hartree-Fock (HF) Level Calculations for Electronic Configuration Analysis

The Hartree-Fock (HF) method is another fundamental ab initio quantum chemistry method that provides a good first approximation of the electronic configuration of a molecule. rsc.org While generally less accurate than DFT for many properties due to its neglect of electron correlation, HF calculations are valuable for providing a baseline understanding of the electronic structure and orbital energies. rsc.orgprensipjournals.com For this compound, an HF analysis would yield information on the ground state electronic configuration and the shapes and energies of the occupied and virtual molecular orbitals.

Analysis of Frontier Molecular Orbitals (FMOs): HOMO-LUMO Gap and Energy

Frontier Molecular Orbital (FMO) theory is crucial for predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. frontiersin.orgfrontiersin.org

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining a molecule's stability and reactivity. frontiersin.orgfrontiersin.orgresearchgate.net A small HOMO-LUMO gap suggests that a molecule is more reactive and less stable. For this compound, the electron-withdrawing nitro and chloro groups would be expected to lower the energies of both the HOMO and LUMO compared to unsubstituted biphenyl, and the HOMO-LUMO gap would provide insight into its kinetic stability and potential for charge transfer interactions.

Hypothetical FMO Data for this compound

| Parameter | Expected Energy (eV) |

|---|---|

| HOMO Energy | -7.5 to -8.5 |

| LUMO Energy | -2.0 to -3.0 |

| HOMO-LUMO Gap | 4.5 to 6.5 |

Note: These values are hypothetical and for illustrative purposes only, based on typical values for similar aromatic compounds.

Mapping of Molecular Electrostatic Potential (MEP) Surfaces to Predict Reactive Sites

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict the sites of electrophilic and nucleophilic attack on a molecule. researchgate.netnih.gov The MEP map displays the electrostatic potential on the electron density surface, with different colors representing different potential values. Red regions indicate negative potential (electron-rich areas, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor areas, susceptible to nucleophilic attack).

For this compound, the MEP surface would likely show a strong negative potential around the oxygen atoms of the nitro group, making them sites for electrophilic interaction. researchgate.netrsc.org The regions around the hydrogen atoms and potentially the carbon atom attached to the nitro group would likely show positive potential, indicating susceptibility to nucleophilic attack.

Elucidation of Global Reactivity Parameters (e.g., Chemical Hardness, Electrophilicity Index)

Chemical Hardness (η): A measure of the resistance to a change in electron distribution. It is calculated as (E_LUMO - E_HOMO) / 2. A harder molecule has a larger HOMO-LUMO gap. scispace.com

Chemical Potential (μ): Related to the escaping tendency of electrons. It is calculated as (E_HOMO + E_LUMO) / 2.

Electrophilicity Index (ω): A measure of the ability of a molecule to accept electrons. It is calculated as μ² / (2η). acs.org

These parameters for this compound would quantify its reactivity profile, with the electrophilicity index expected to be significant due to the presence of the nitro group.

Hypothetical Global Reactivity Descriptors for this compound

| Descriptor | Formula | Hypothetical Value |

|---|---|---|

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | 2.25 to 3.25 eV |

| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | -4.75 to -5.75 eV |

| Electrophilicity Index (ω) | μ² / (2η) | 3.48 to 6.39 eV |

Note: These values are hypothetical and for illustrative purposes only, based on calculations for similar compounds.

Natural Bond Orbital (NBO) Analysis for Understanding Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a technique used to study charge transfer and intramolecular interactions by analyzing the electron density in terms of localized bonds and lone pairs. scm.comnih.gov An NBO analysis of this compound would reveal hyperconjugative interactions, such as the delocalization of electron density from the lone pairs of the chlorine atom and the oxygen atoms of the nitro group into the antibonding orbitals of the biphenyl rings. This analysis provides a deeper understanding of the electronic delocalization and the influence of the substituents on the stability and structure of the molecule. scispace.comchemrevlett.com

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for modeling the intricate pathways of chemical reactions involving this compound and its analogues. These theoretical approaches allow for the prediction and analysis of reaction mechanisms that can be difficult to probe experimentally.

Theoretical Prediction of Nucleophilic Aromatic Substitution (SNAr) Pathways at Halogenated Centers

Nucleophilic aromatic substitution (SNAr) is a key reaction class for nitroaromatic compounds. The strong electron-withdrawing nature of the nitro group (–NO₂) significantly activates the aromatic ring towards nucleophilic attack, particularly at the ortho and para positions. scielo.br In this compound, the chlorine atom is positioned ortho to the nitro group, making it a prime site for substitution.

Computational studies on analogous molecules, such as 3-chloro-4-fluoronitrobenzene (B104753), have been performed to understand the regioselectivity of nucleophilic attack. researchgate.net Theoretical models predict that the presence of the nitro group lowers the activation energy for the formation of the Meisenheimer complex, a key intermediate in the SNAr mechanism. libretexts.org DFT calculations can map the potential energy surface of the reaction, identifying the transition states and confirming that the substitution of the chlorine atom is a thermodynamically and kinetically favorable pathway. These studies often involve comparing the activation barriers for substitution at different halogenated sites, confirming the activating effect of the para-nitro group. researchgate.netprensipjournals.com

Mechanistic DFT Studies of Nitro Group Transformations

The transformation of the nitro group itself is a cornerstone of nitroaromatic chemistry, often leading to valuable products like anilines. DFT studies have been instrumental in clarifying the multi-step reduction mechanism of the nitro group. The process typically involves the sequential addition of electrons and protons, proceeding through key intermediates such as the nitroso (–NO) and hydroxylamine (B1172632) (–NHOH) species before yielding the final amine (–NH₂). researchgate.netnih.govacs.org

Quantum chemical modeling of nitrobenzene (B124822) reduction on metallic surfaces, like iron, suggests that the initial step involves a significant charge transfer from the metal to the nitroaromatic compound. mdpi.com This transfer destabilizes the nitro group, lowering the activation barrier for the cleavage of an N-O bond. mdpi.com Mechanistic studies on iron-catalyzed reductions have used quantum chemistry to support the presence of a nitroso intermediate. nih.govacs.org Furthermore, extensive research has been conducted to benchmark various DFT functionals for their accuracy in calculating the reduction potentials and pKa values of the species involved in the reduction mechanism, highlighting the challenges and successes in modeling these complex reactions. researchgate.net

Investigation of Radical Reaction Mechanisms Involving this compound Analogues

Beyond two-electron pathways, radical reactions represent another significant avenue of reactivity for halogenated nitroaromatics. Theoretical and experimental studies on the reaction of 4-chlorobiphenyl (B17849), a close analogue, with the nitrate (B79036) radical (NO₃•) have provided profound mechanistic insights. acs.orgnih.govacs.org These investigations, combining laser flash photolysis with DFT calculations, identified a two-phase reaction process. acs.orgnih.gov

The initial phase involves the formation of a charge-transfer complex (CTC) between the biphenyl derivative and the NO₃ radical. acs.orgnih.govacs.org In the subsequent phase, the most favorable pathway proceeds through a σ-complex intermediate formed by N-C coupling. acs.orgnih.gov The calculations show that this intermediate ultimately leads to the formation of nitrated products, such as 4-chloro-2-nitrobiphenyl, through the cleavage of C–H and N–O bonds. acs.orgnih.gov Other radical-initiated processes, such as reactions with hydroxyl radicals, have also been noted to produce nitrobiphenyl compounds. nih.gov

Computational Evaluation of Isomerization Pathways for Substituted Biphenyls

Substituted biphenyls, including this compound, can exhibit atropisomerism, which is stereoisomerism arising from restricted rotation around the single bond connecting the two phenyl rings. Computational methods are extensively used to calculate the energy barriers associated with this torsional isomerization. researchgate.netrsc.org

Benchmarking studies have evaluated the performance of various density functionals and basis sets in predicting these rotational barriers. researchgate.netrsc.org It has been found that methods including corrections for dispersive interactions, such as B3LYP-D and B97-D, provide results that are in good agreement with experimental data, especially when large basis sets and solvation effects are considered. researchgate.netrsc.org The size and electronic nature of the substituents at the ortho positions are the primary determinants of the rotational barrier height. For acid-catalyzed isomerization, computational models have shown that the reaction is governed by the stability of intermediate carbocations rather than the final neutral products. researchgate.netnih.gov

| DFT Functional | Key Characteristics | Typical Performance |

|---|---|---|

| B3LYP | Hybrid GGA functional, widely used. | Generally acceptable, but may underestimate barriers without dispersion correction. |

| B97-D | GGA functional with empirical dispersion correction. | Identified as a promising method, showing good accuracy relative to experimental values. researchgate.net |

| ωB97XD | Range-separated hybrid with dispersion correction. | Often provides high accuracy for non-covalent interactions and barrier heights. |

| M06-2X | High-nonlocality hybrid meta-GGA. | Well-suited for main-group thermochemistry and barrier heights. |

Advanced Spectroscopic Property Simulations for Mechanistic Insight

The identification of transient or unstable intermediates in a reaction mechanism is a significant experimental challenge. Computational spectroscopy provides a powerful solution by predicting the spectroscopic signatures (e.g., IR, Raman) of proposed intermediates, which can then be compared with experimental data. nih.gov

Theoretical Vibrational Spectroscopy (IR and Raman) Analysis to Support Reaction Intermediates

Theoretical calculations of vibrational frequencies using methods like DFT have become a standard tool to aid in the interpretation of experimental infrared (IR) and Raman spectra. nih.govnih.gov By computing the vibrational spectra of reactants, products, and proposed intermediates, a direct comparison with experimental results can confirm the presence of specific species during a reaction. nih.gov

For example, in the study of chlorinated biphenyls, DFT simulations at the B3LYP level have been used to gain a clear understanding of their Raman spectra. researchgate.net The simulations successfully assign specific peaks to vibrational modes, allowing for the differentiation between various isomers. researchgate.net Similar computational studies on 3-chloro-4-fluoronitrobenzene have demonstrated a strong agreement between calculated and experimental vibrational frequencies. prensipjournals.comresearchgate.net This approach is invaluable for confirming the structure of reaction intermediates in the complex reaction pathways of this compound, such as the aforementioned Meisenheimer or σ-complexes, which may be too short-lived to be characterized by other means.

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (DFT/B3LYP) (cm⁻¹) |

|---|---|---|

| C-H Stretch (Aromatic) | 3427-2925 | ~3251 |

| C=C Stretch (Aromatic) | - | ~1586, ~1504 |

| C-F Stretch | ~1171, ~722 | ~1248, ~722 |

Advanced Synthetic Methodologies and Mechanistic Studies Involving 3 Chloro 4 Nitro Biphenyl

Novel Synthetic Approaches to 3-Chloro-4-nitro-biphenyl Scaffold

The construction of the biaryl linkage in this compound has been approached through various modern synthetic methods. These strategies primarily revolve around the formation of the carbon-carbon bond between the two phenyl rings, often employing transition metal catalysis.

Development of Cross-Coupling Strategies for Biphenyl (B1667301) Bond Formation

Cross-coupling reactions have revolutionized the synthesis of biaryl compounds, offering high efficiency and functional group tolerance. Several key methodologies have been explored for the synthesis of substituted biphenyls, which are applicable to the formation of the this compound scaffold.

The Suzuki-Miyaura coupling is a powerful and widely used method for C-C bond formation, reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. For the synthesis of a molecule like this compound, one could envision coupling either 3-chloro-4-nitrophenylboronic acid with a suitable aryl halide or 1-chloro-2-nitrobenzene with phenylboronic acid. The reaction's success is often dependent on the choice of catalyst, ligands, base, and solvent system.

Recent advancements have focused on developing highly active palladium catalysts, often employing bulky and electron-rich phosphine (B1218219) ligands, which can facilitate the coupling of challenging substrates like aryl chlorides. For instance, the Suzuki-Miyaura coupling of electron-poor aryl chlorides has been optimized to proceed with very low catalyst loadings, even in aqueous media, highlighting the green chemistry aspects of this methodology. A study on the Suzuki-Miyaura coupling of chlorobenzene and phenylboronic acid demonstrated the feasibility of such transformations, which can be extrapolated to more functionalized systems like this compound.

| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Yield (%) |

| 1-chloro-2-nitrobenzene | Phenylboronic acid | Pd(OAc)2 / SPhos | K3PO4 | Toluene/H2O | High |

| 3-chloro-4-nitro-iodobenzene | Phenylboronic acid | Pd(PPh3)4 | Na2CO3 | Dioxane/H2O | Good |

This is an interactive data table based on representative Suzuki-Miyaura coupling reactions for similar substrates.

Nickel-catalyzed coupling reactions have emerged as a cost-effective and powerful alternative to palladium-based systems. Nickel catalysts can facilitate both the homocoupling of aryl halides to form symmetrical biphenyls and the cross-coupling of aryl halides with organometallic reagents to produce unsymmetrical biphenyls.

In the context of this compound, a potential synthetic route could involve the nickel-catalyzed cross-coupling of a 3-chloro-4-nitrophenyl derivative with a phenyl Grignard or organozinc reagent. Nickel catalysts, particularly those supported by N-heterocyclic carbene (NHC) ligands, have shown remarkable activity in coupling aryl chlorides. The mechanism of nickel-catalyzed cross-coupling often involves Ni(0)/Ni(II) or Ni(I)/Ni(III) catalytic cycles, which can be initiated by the oxidative addition of the aryl halide to the nickel center.

| Aryl Halide | Coupling Partner | Catalyst | Ligand | Solvent |

| 1-chloro-2-nitrobenzene | Phenylmagnesium bromide | NiCl2 | dppe | THF |

| 3-chloro-4-nitro-bromobenzene | Phenylzinc chloride | Ni(acac)2 | PPh3 | DMA |

This is an interactive data table illustrating potential nickel-catalyzed cross-coupling reactions.

The classical Ullmann reaction, which involves the copper-mediated coupling of two aryl halides, has been significantly improved through modern advancements. While the traditional method required harsh reaction conditions (high temperatures and stoichiometric copper), modern variants often employ catalytic amounts of copper, along with various ligands, to facilitate the reaction under milder conditions. The reaction is particularly effective for electron-deficient aryl halides, making it a suitable candidate for the synthesis of this compound from precursors like 1-chloro-2-nitrobenzene.

Modern Ullmann couplings can proceed via a mechanism involving the formation of an organocopper intermediate. Ligands such as phenanthrolines, amino acids, and diamines have been shown to accelerate the reaction and improve yields. Palladium and nickel have also been employed in modern variants of the Ullmann reaction, expanding the substrate scope and improving reaction conditions. wikipedia.org A typical example of a classic Ullmann biaryl coupling is the conversion of ortho-chloronitrobenzene into 2,2'-dinitrobiphenyl using a copper-bronze alloy. wikipedia.org

The Negishi and Stille couplings are powerful palladium- or nickel-catalyzed cross-coupling reactions that utilize organozinc and organotin reagents, respectively. These methods offer high functional group tolerance and have been applied to the synthesis of complex biaryl systems.

For the synthesis of this compound, a Negishi coupling could involve the reaction of a 3-chloro-4-nitrophenylzinc halide with an aryl halide. The use of commercially available and highly active palladium catalysts, such as those bearing bulky phosphine ligands, allows for the efficient coupling of aryl chlorides and tolerates sensitive functional groups like the nitro group. nih.gov For example, the Negishi cross-coupling of 1-chloro-4-nitrobenzene with 2,3-dimethylphenylzinc chloride has been reported to proceed in high yield.

The Stille coupling, on the other hand, would employ a 3-chloro-4-nitrophenylstannane reagent. wikipedia.orgorganic-chemistry.org While organotin compounds are toxic, they are often stable and can be purified by chromatography. The mechanism of the Stille reaction involves oxidative addition, transmetalation, and reductive elimination steps. wikipedia.org

| Coupling Reaction | Organometallic Reagent | Aryl Halide | Catalyst |

| Negishi | 3-chloro-4-nitrophenylzinc chloride | Phenyl iodide | Pd(P(t-Bu)3)2 |

| Stille | Phenyltrimethylstannane | 1-chloro-2-nitro-4-iodobenzene | Pd(PPh3)4 |

This is an interactive data table summarizing potential Negishi and Stille coupling strategies.

Chemo- and Regioselective Functionalization Strategies

Beyond the initial construction of the biphenyl scaffold, the strategic functionalization of this compound is crucial for its application as a synthetic intermediate. This involves leveraging the existing chloro and nitro substituents to direct further reactions in a controlled manner.

One key strategy is the selective reduction of the nitro group. The nitro group in this compound can be chemoselectively reduced to an amino group in the presence of the chloro substituent. This transformation opens up a wide range of subsequent reactions, such as diazotization followed by Sandmeyer reactions or amide bond formation. Various reducing agents can be employed for this purpose, including catalytic hydrogenation (e.g., H2/Pd-C) or chemical reductants like tin(II) chloride or iron in acidic media. The choice of reductant can be critical to avoid undesired side reactions, such as hydrodechlorination. Studies on the chemoselective reduction of nitroaromatic compounds have demonstrated the feasibility of such transformations in the presence of other functional groups. nih.govjsynthchem.com

Another important functionalization strategy is electrophilic aromatic substitution. The directing effects of the existing chloro and nitro groups on the biphenyl rings will determine the position of incoming electrophiles. The nitro group is a strong deactivating and meta-directing group, while the chloro group is a deactivating but ortho-, para-directing group. The interplay of these electronic effects, along with steric considerations, will govern the regioselectivity of reactions such as nitration, halogenation, or sulfonation. For instance, further nitration of 3-chlorobiphenyl has been studied, and the degree of nitration can depend on the number of existing chlorine substituents.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry, which promote the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of biphenyl derivatives. beilstein-journals.org This approach emphasizes minimizing waste, using safer solvents, and improving energy efficiency, often through the use of innovative technologies and catalytic systems. beilstein-journals.org The synthesis of this compound, traditionally achieved through cross-coupling reactions like the Suzuki-Miyaura coupling, can be made more environmentally benign by incorporating these principles.

A significant advancement in green synthesis is the replacement of volatile and often toxic organic solvents with water. The Suzuki-Miyaura cross-coupling reaction, a primary method for forming the biphenyl core, has been adapted to proceed in aqueous media. For the synthesis of related isomers like 4'-chloro-2-nitrobiphenyl, methods have been developed using o-chloronitrobenzene and a corresponding boronic acid derivative as starting materials. google.comgoogle.com These reactions are often carried out in a two-phase system consisting of water and a minimal amount of an organic solvent, or in an aqueous solution under weak base conditions (pH 8-10). google.com The use of water as the primary solvent not only reduces environmental impact but can also enhance reaction rates and selectivity in some cases.

Table 1: Conditions for Aqueous Phase Synthesis of a Nitrobiphenyl Isomer

| Parameter | Condition | Source |

|---|---|---|

| Reactants | o-chloronitrobenzene, p-chlorophenylboronic acid | google.com |

| Catalyst | Palladium(II) acetate, Triphenylphosphine | google.com |

| Solvent System | Tetrahydrofuran / Water | google.com |

| Base | Sodium hydroxide (B78521) | google.com |

| Temperature | 70°C (Reflux) | google.com |

Sonochemistry, the application of ultrasound to chemical reactions, has emerged as a powerful tool in green synthesis. scirp.org Ultrasound irradiation enhances chemical reactivity through acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid, which creates localized hot spots with extreme temperatures and pressures. nih.gov This technique can significantly accelerate reaction rates, improve yields, and reduce reaction times for the synthesis of heterocyclic compounds and biphenyl derivatives. scirp.orgsemanticscholar.org In the context of synthesizing this compound via Suzuki coupling, ultrasound can promote more efficient mixing and mass transfer, especially in heterogeneous reaction mixtures, leading to faster and more complete conversions under milder conditions than conventional heating. nih.gov This energy-efficient method aligns with the green chemistry goal of reducing energy consumption. semanticscholar.org

Catalysis is a cornerstone of green chemistry, and the development of recoverable and reusable catalysts is crucial for sustainable industrial processes. rsc.org The synthesis of nitrobiphenyls often relies on homogeneous palladium catalysts, which can be difficult to separate from the product and may contaminate waste streams. google.com To overcome this, heterogeneous catalytic systems have been developed. A prominent strategy involves immobilizing palladium nanoparticles on a solid support, particularly one with magnetic properties. mdpi.com For instance, catalysts composed of a magnetite (Fe3O4) core, a silica (SiO2) shell, and surface-bound palladium nanoparticles offer high catalytic activity and can be easily recovered from the reaction mixture using an external magnet. nih.govresearchgate.net These magnetic catalysts have demonstrated high efficiency and stability, allowing for multiple reuse cycles (up to 10 times) with minimal loss of activity. mdpi.comnih.gov This approach not only prevents the loss of the expensive precious metal catalyst but also simplifies product purification and minimizes hazardous waste. mdpi.com

Reaction Mechanisms of this compound as a Substrate

The specific arrangement of functional groups in this compound—a chlorine atom and a nitro group on the same phenyl ring—makes it an activated substrate for certain chemical transformations, most notably nucleophilic aromatic substitution.

Aromatic rings are typically electron-rich and react with electrophiles. However, the presence of a strong electron-withdrawing group, such as a nitro (–NO2) group, can render the ring electron-deficient and susceptible to attack by nucleophiles. chemistrysteps.com This process is known as Nucleophilic Aromatic Substitution (SNAr). For SNAr to occur efficiently via the common addition-elimination mechanism, the electron-withdrawing group must be positioned ortho or para to the leaving group (in this case, the chlorine atom). libretexts.org

In this compound, the nitro group is para to the chloro substituent. This positioning is ideal for activating the ring toward nucleophilic attack. The mechanism proceeds in two key steps:

Addition of the Nucleophile: A nucleophile attacks the carbon atom bearing the chlorine, breaking the aromaticity of the ring and forming a resonance-stabilized carbanion intermediate. libretexts.orgyoutube.com This intermediate is known as a Meisenheimer complex. nih.gov

Elimination of the Leaving Group: The aromaticity of the ring is restored as the leaving group (chloride ion) is expelled. libretexts.org

The negative charge of the Meisenheimer complex is delocalized across the carbon framework and, crucially, onto the oxygen atoms of the nitro group. youtube.com This resonance stabilization lowers the activation energy of the reaction, facilitating the substitution. libretexts.org

Table 2: Key Features of the SNAr Addition-Elimination Mechanism

| Feature | Description | Source |

|---|---|---|

| Requirement | Strong electron-withdrawing group (e.g., -NO₂) ortho or para to the leaving group. | chemistrysteps.comlibretexts.org |

| Intermediate | Resonance-stabilized carbanion known as a Meisenheimer complex. | nih.gov |

| Rate-Determining Step | Typically the initial attack of the nucleophile to form the intermediate. | nih.gov |

| Leaving Group Effect | Reactivity often follows F > Cl > Br > I, as the more electronegative halogen better stabilizes the intermediate. | chemistrysteps.com |

The displacement of the chlorine atom in this compound is the central event of its SNAr reactivity. The reaction involves the substitution of the chloride ion by a variety of strong nucleophiles, such as hydroxide ions (–OH), alkoxides (–OR), or amines. chemistrysteps.com

Kinetic studies on analogous compounds, such as 4-nitrochlorobenzene, show that the reaction typically follows second-order kinetics, with the rate being dependent on the concentration of both the aromatic substrate and the attacking nucleophile. This is consistent with the bimolecular nature of the rate-determining addition step.

Computational studies on the reaction of 4-nitrochlorobenzene with the azide ion (N3–) have investigated whether the mechanism is a stepwise process involving a stable Meisenheimer intermediate or a concerted process where bond formation and bond breaking occur simultaneously. nih.gov The results indicate that for 4-nitrochlorobenzene, the reaction proceeds via a concerted mechanism in both the gas phase and in solution, passing through a Meisenheimer-like transition state rather than a stable intermediate. nih.gov In contrast, for the more reactive 4-nitrofluorobenzene, the mechanism shifts from concerted in the gas phase to stepwise (involving a Meisenheimer intermediate) in solution. nih.gov These findings highlight that the precise mechanism can be subtly influenced by the nature of the halogen, the nucleophile, and the solvent environment. The displacement of chlorine from this compound is expected to follow a similar mechanistic pathway, activated by the powerful resonance-stabilizing effect of the para-nitro group.

Nucleophilic Aromatic Substitution (SNAr) Mechanisms at the Biphenyl Core

Influence of Nitro Group Activation on SNAr Reactivity

The presence of a nitro group (NO₂) is crucial in activating the aromatic rings of this compound towards nucleophilic aromatic substitution (SNAr) reactions. The strong electron-withdrawing nature of the nitro group, through both inductive and resonance effects, significantly reduces the electron density of the biphenyl system. nih.gov This deactivation of the ring facilitates attack by nucleophiles.

In halonitroarenes, the nitro group activates the positions ortho and para to it for nucleophilic attack. nih.gov For this compound, the nitro group at the 4-position strongly activates the chlorine atom at the 3-position for substitution. The electron-withdrawing effect of the nitro group stabilizes the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the course of the SNAr reaction. organic-chemistry.org The rate of nucleophilic substitution is significantly enhanced compared to a non-nitrated biphenyl system. Research has shown that in aromatic SNAr reactions, the activating power of substituents is a key factor, and the nitro group is a potent activator. zenodo.org

The reactivity of halonitrobenzenes in SNAr reactions is influenced by the nature of the halogen and the nucleophile. nih.govresearchgate.net While fluorine is generally a better leaving group than chlorine in SNAr reactions, the strong activation provided by the para-nitro group in this compound still allows for efficient substitution of the chlorine atom by various nucleophiles.

Table 1: Factors Influencing SNAr Reactivity in Nitroaromatic Compounds

| Factor | Influence on SNAr Reactivity | Example in this compound |

|---|---|---|

| Nitro Group Position | Strongly activating at ortho and para positions. | The nitro group at the 4-position activates the chloro group at the 3-position. |

| Nature of Leaving Group | Reactivity order is typically F > Cl > Br > I. | The chloro group is the leaving group. |

| Nucleophile Strength | Stronger nucleophiles generally react faster. | Various nucleophiles can displace the chlorine. |

| Solvent | Polar aprotic solvents are often preferred. | Reaction conditions can be optimized by solvent choice. |

Reduction Pathways of the Nitro Group

The nitro group of this compound can be reduced to an amino group through several methods, most notably catalytic hydrogenation and electrochemical reduction.

Catalytic hydrogenation is a widely used industrial process for the reduction of aromatic nitro compounds to their corresponding amines. google.com For this compound, the primary goal is the selective reduction of the nitro group to an amino group without affecting the chloro substituent (dechlorination).

The reaction is typically carried out using a heterogeneous catalyst, such as platinum or palladium on a carbon support, in the presence of hydrogen gas. google.com The mechanism is believed to proceed through a series of intermediates, including nitroso and hydroxylamine (B1172632) species, which are then further reduced to the amine. A kinetic analysis of a similar reaction, the hydrogenation of N-4-nitrophenyl nicotinamide, suggests a condensation mechanism where an azo dimer intermediate is formed and rapidly consumed. rsc.org

A significant challenge in the catalytic hydrogenation of chlorinated nitroaromatic compounds is the prevention of hydrodechlorination. google.com To enhance the selectivity towards the desired chloroaniline, various strategies have been developed. These include the use of specific catalysts, such as robust Pt/Fe₃O₄ catalysts, which have shown high selectivity in the solvent-free hydrogenation of chloronitrobenzenes. rsc.org Another approach involves the addition of inhibitors, like thiophene, to suppress the dechlorination reaction. google.com The reaction conditions, including temperature, pressure, and solvent, also play a critical role in achieving high selectivity.

Table 2: Catalytic Hydrogenation of Chloronitroaromatic Compounds

| Catalyst | Key Features | Reference |

|---|---|---|

| Platinum on charcoal | Commonly used, can be deactivated with sulfur compounds to reduce dechlorination. | google.com |

| Palladium on carbon | Effective for nitro group reduction. | researchgate.net |

| Pt/Fe₃O₄ | Robust catalyst for highly selective, solvent-free hydrogenation. | rsc.org |

Electrochemical methods offer an alternative pathway for the reduction of the nitro group in this compound. The electrochemical reduction of nitroaromatic compounds has been extensively studied. xmu.edu.cn The process involves the transfer of electrons from a cathode to the nitro compound, leading to its reduction.

Studies on similar compounds, such as 4-chloro-2-nitrophenol (B165678), have shown that the reduction proceeds through a series of steps to form the corresponding amino compound. researchgate.net The specific intermediates formed can depend on the electrode material, the electrolyte composition, and the applied potential. The reduction of nitrobenzene (B124822) at a copper electrode, for instance, shows distinct reduction peaks corresponding to different stages of the reduction process. xmu.edu.cn

The mechanism in aqueous solution is pH-dependent. In acidic media, the reduction often proceeds through the formation of a nitrosobenzene intermediate, followed by a phenylhydroxylamine, which is then further reduced to aniline (B41778). In alkaline solutions, different intermediates may be involved. For this compound, the electrochemical reduction would be expected to follow a similar pathway, with the potential for side reactions such as dechlorination depending on the experimental conditions.

Electrophilic Substitution on the Biphenyl System

Electrophilic aromatic substitution (EAS) is a fundamental reaction for introducing substituents onto an aromatic ring. masterorganicchemistry.comtotal-synthesis.comlumenlearning.com In the case of this compound, the existing substituents—the chloro group and the nitro group—exert a strong influence on the position of further electrophilic attack.

The nitro group is a strong deactivating group and a meta-director. The chloro group is also deactivating but is an ortho-, para-director. In the nitrated ring of this compound, the positions are already substituted. Therefore, electrophilic substitution will preferentially occur on the unsubstituted phenyl ring.

The directing effect on the unsubstituted ring will be influenced by the substituted ring as a whole. The 3-chloro-4-nitrophenyl group is an electron-withdrawing group, and therefore, it will deactivate the second phenyl ring towards electrophilic attack and direct incoming electrophiles to the meta and para positions relative to the point of attachment. The ortho positions are sterically hindered.

Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.commsu.edu For any of these reactions on this compound, a mixture of isomers would be expected on the unsubstituted ring, with the distribution depending on the specific electrophile and reaction conditions.

Photochemical Transformation Mechanisms

The photochemical reaction of 4-chlorobiphenyl (B17849) with nitrous acid in an aqueous solution, initiated by UV irradiation, has been shown to proceed through the formation of hydroxyl radicals (HO•). nih.govresearchgate.net These highly reactive radicals can attack the aromatic ring to form adducts. In the case of this compound, a similar attack by photochemically generated radicals could occur.

The presence of the nitro group can also influence the photochemical reactivity. Nitrophenols, for example, are known to undergo photolysis under visible light, which can involve non-radical species like singlet oxygen. researchgate.net The photochemical transformation of this compound could, therefore, involve a complex series of reactions, including radical addition, substitution, and potentially cleavage of the C-N or C-Cl bonds, leading to a variety of products.

A proposed mechanism for the photochemical reaction of 4-chlorobiphenyl with nitrous acid involves the formation of a 4-PCB-OH adduct, which can then undergo further reactions to form products such as 4-hydroxybiphenyl and nitrated derivatives. nih.gov A similar pathway could be envisioned for this compound, with the added complexity of the nitro group's influence on the reaction course.

Radical Reaction Investigations Involving the Biphenyl Core

The biphenyl core of this compound can participate in radical reactions. libretexts.orgyoutube.com A common radical reaction involving halogenated aromatic compounds is reductive dehalogenation. libretexts.org This can be achieved using reagents like tributyltin hydride (Bu₃SnH) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). libretexts.org

The mechanism of this reaction involves a radical chain process. The initiator generates a tributyltin radical (Bu₃Sn•), which abstracts the chlorine atom from this compound to form a biphenyl radical and tributyltin chloride. The biphenyl radical then abstracts a hydrogen atom from another molecule of tributyltin hydride to give 4-nitro-biphenyl and regenerate the tributyltin radical, which continues the chain.

The stability of the radical intermediate plays a role in the reaction's feasibility. The biphenyl radical is relatively stable due to resonance delocalization across both aromatic rings. Other radical reactions involving the biphenyl core could potentially be initiated by various means, leading to a range of functionalization or degradation products.

Reactions with Environmental Radicals (e.g., NO3 radical)

The nitrate (B79036) radical (NO3) is a significant nighttime oxidant in the troposphere, playing a crucial role in the atmospheric degradation of organic compounds. The reactivity of aromatic compounds with NO3 radicals is known to proceed via two primary pathways: hydrogen abstraction and addition to the aromatic ring.

For this compound, the presence of activating and deactivating groups on the biphenyl system would influence the reaction pathways. The nitro group is a strong deactivating group, reducing the electron density of the aromatic ring it is attached to, thus making electrophilic addition by the NO3 radical less favorable. Conversely, the chlorine atom is a deactivating but ortho-, para-directing group.

Expected Reaction Mechanisms:

Hydrogen Abstraction: The NO3 radical could abstract a hydrogen atom from the biphenyl rings, leading to the formation of a radical species and nitric acid (HNO3). The resulting biphenyl radical would then undergo further reactions in the atmosphere, likely with molecular oxygen, to form peroxy radicals and subsequently more stable oxidation products. The specific hydrogen atom abstracted would depend on the relative bond dissociation energies.

NO3 Addition: Addition of the NO3 radical to the aromatic rings is another possibility, forming a nitrooxy-chloronitrobiphenyl radical adduct. This adduct could then react further, potentially leading to the formation of nitro-phenols or other oxygenated products after subsequent reactions with other atmospheric species like O2 and NO2. The position of addition would be influenced by the directing effects of the existing substituents.

Due to the lack of specific experimental data for this compound, no definitive rate constants or product yields can be provided. Theoretical studies employing computational chemistry could offer valuable insights into the preferred reaction pathways and kinetics.

Table 1: Plausible, yet Unconfirmed, Reactions of this compound with NO3 Radical

| Reaction Type | Proposed Reactants | Potential Products |

| Hydrogen Abstraction | This compound + •NO3 | Chloro-nitro-biphenyl radical + HNO3 |

| Radical Addition | This compound + •NO3 | NO3-adduct radical |

This table is based on general principles of atmospheric chemistry and requires experimental validation for this compound.

Charge Transfer Complex (CTC) Formation and Decay

Charge transfer complexes are formed through the association of an electron donor and an electron acceptor. In the case of this compound, the electron-withdrawing nature of the nitro group and the electronegativity of the chlorine atom render the aromatic system electron-deficient, making it a potential electron acceptor.

The formation of a CTC would involve the interaction of this compound with an electron-donating molecule. This interaction involves a partial transfer of electron density from the highest occupied molecular orbital (HOMO) of the donor to the lowest unoccupied molecular orbital (LUMO) of the acceptor.

Factors Influencing CTC Formation:

Electron Affinity of this compound: A higher electron affinity would favor CTC formation. The presence of the nitro and chloro substituents is expected to increase its electron affinity compared to unsubstituted biphenyl.

Ionization Potential of the Donor: A lower ionization potential of the electron donor facilitates the charge transfer.

Solvent Polarity: The stability and decay of the CTC can be significantly influenced by the polarity of the solvent.

Upon formation, the CTC would exhibit a characteristic charge-transfer absorption band in its UV-Vis spectrum, which is typically absent in the spectra of the individual components. The decay of the CTC can occur through several pathways, including radiative decay (fluorescence), non-radiative decay back to the ground state of the components, or dissociation into radical ions in polar solvents.

Without specific studies on this compound, it is not possible to provide data on its complexation with specific donors, association constants, or the kinetics of CTC decay.

Table 2: Hypothetical Charge Transfer Complex Parameters for this compound with a Generic Donor

| Parameter | Description | Expected Trend |

| KCT | Association Constant | Dependent on donor strength and solvent |

| λCT | Wavelength of CT Band | Dependent on HOMO-LUMO gap of the complex |

| ΔH°, ΔS°, ΔG° | Thermodynamic Parameters | Would indicate the spontaneity and stability of the complex |

This table presents theoretical parameters that would need to be determined experimentally.

3 Chloro 4 Nitro Biphenyl As a Key Intermediate in Complex Chemical Scaffold Construction

Role in the Synthesis of Substituted Anilines and Aminobiphenyls

One of the most fundamental and widely utilized transformations of 3-Chloro-4-nitro-biphenyl is the reduction of its nitro group to an amine. This reaction directly yields 3-chloro-4-aminobiphenyl, a key building block for a variety of more complex molecules. The conversion of an aromatic nitro group to an aniline (B41778) is a robust and well-established process in organic synthesis.

A variety of reducing agents can be employed for this transformation, with the choice of reagent often depending on the desired selectivity and the presence of other functional groups. Common methods include catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel under a hydrogen atmosphere.

For laboratory-scale synthesis, chemical reducing agents are frequently employed. A popular and effective method is the use of metals in acidic media, such as iron powder in acetic acid or hydrochloric acid, tin(II) chloride in hydrochloric acid, or zinc in acetic acid. These methods are generally high-yielding and tolerant of a range of functional groups. For instance, the reduction of similar nitroaromatic compounds, such as 2,4-dinitrochlorobenzene, is efficiently carried out with iron powder and acetic acid.

Below is a table summarizing common reduction methods applicable to this compound:

| Reagent System | Typical Conditions | Advantages |

| H₂, Pd/C | Methanol (B129727) or Ethanol, room temperature to 50°C, 1-4 atm H₂ | Clean reaction, high yield, catalyst can be recycled. |

| Fe, CH₃COOH | Ethanol/Water, reflux | Inexpensive, effective, and generally safe. |

| SnCl₂·2H₂O, HCl | Ethanol, reflux | Strong reducing agent, effective for stubborn reductions. |

| Na₂S₂O₄ | Water/Methanol, room temperature | Mild conditions, useful for sensitive substrates. |

The resulting 3-chloro-4-aminobiphenyl is a valuable intermediate in its own right. The amino group can be further functionalized through diazotization to introduce a wide array of substituents, or it can participate in coupling reactions to form amides, sulfonamides, and other nitrogen-containing moieties. This initial reduction step is therefore a critical gateway to a diverse range of substituted aminobiphenyls.

Precursor for Advanced Biphenyl (B1667301) Derivatives

The strategic placement of the chloro and nitro groups on the biphenyl scaffold of this compound allows for its elaboration into more complex, polyfunctionalized biphenyls and chiral biaryl ligands, which are of significant interest in catalysis and materials science.

Synthesis of Polyfunctionalized Biphenyls via Selective Transformations

The chloro and nitro functionalities of this compound serve as handles for a variety of selective chemical transformations, enabling the synthesis of highly substituted biphenyls. The strong electron-withdrawing nature of the nitro group, positioned para to the chlorine atom, significantly activates the chlorine for nucleophilic aromatic substitution (SNAr). chemistrysteps.comlibretexts.orgnih.govyoutube.comnih.gov This allows for the displacement of the chloride by a wide range of nucleophiles, including alkoxides, phenoxides, thiolates, and amines, to introduce new functional groups onto the biphenyl core.

For example, reaction with sodium methoxide (B1231860) in methanol would yield 3-methoxy-4-nitro-biphenyl, while reaction with a primary or secondary amine would lead to the corresponding N-substituted 4-nitro-biphenyl-3-amine. The conditions for these SNAr reactions are typically mild, often requiring only gentle heating in a suitable polar aprotic solvent.

Another powerful tool for the functionalization of this compound is the Suzuki-Miyaura cross-coupling reaction. organic-chemistry.orggoogle.comresearchgate.netnih.gov While aryl chlorides are generally less reactive than the corresponding bromides or iodides, the presence of the electron-withdrawing nitro group can facilitate the oxidative addition of palladium(0) to the carbon-chlorine bond, which is the rate-determining step of the catalytic cycle. With the development of highly active palladium catalysts, often employing bulky, electron-rich phosphine (B1218219) ligands, the Suzuki coupling of activated aryl chlorides has become a viable and efficient method for carbon-carbon bond formation.

This allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at the 3-position of the biphenyl system, leading to the construction of complex, poly-aromatic structures.

The following table outlines some potential selective transformations of this compound:

| Reaction Type | Reagents and Conditions | Product Type |

| Nucleophilic Aromatic Substitution (SNAr) | NaOR, ROH, heat | 3-Alkoxy-4-nitro-biphenyl |

| Nucleophilic Aromatic Substitution (SNAr) | R₂NH, polar aprotic solvent, heat | 3-(Dialkylamino)-4-nitro-biphenyl |

| Suzuki-Miyaura Coupling | R-B(OH)₂, Pd catalyst, base, solvent, heat | 3-Aryl/Alkyl-4-nitro-biphenyl |

Incorporation into Chiral Biaryl Ligands and Catalysts

Axially chiral biaryl ligands, such as BINAP and its derivatives, are of paramount importance in asymmetric catalysis. The synthesis of these ligands often relies on the construction of functionalized biphenyl precursors. This compound can serve as a valuable starting material in the synthesis of novel chiral biaryl phosphine ligands.

A plausible synthetic route would begin with the reduction of the nitro group to an amine, yielding 3-chloro-4-aminobiphenyl. The amino group can then be transformed into a phosphine moiety through a Sandmeyer-type reaction. This typically involves diazotization of the amine with nitrous acid to form a diazonium salt, which is then treated with a phosphorus source, such as phosphorus trichloride, followed by reduction to the phosphine.

Alternatively, the chloro group can be displaced by a phosphine group through a metal-catalyzed cross-coupling reaction. The resulting 3-phosphine-4-nitro-biphenyl could then be further functionalized. The presence of both a chloro and a nitro group allows for orthogonal functionalization, providing a high degree of flexibility in the design of new chiral ligands. The atropisomeric resolution of these functionalized biphenyls, or an asymmetric cross-coupling reaction at an earlier stage, would be necessary to obtain the final enantiopure chiral ligand.

Intermediate in the Formation of Heterocyclic Compounds

The functional groups present in this compound and its derivatives make it a valuable precursor for the synthesis of various heterocyclic compounds. The formation of these ring systems often involves the initial reduction of the nitro group to an amine, followed by an intramolecular cyclization reaction.

One important class of heterocycles that can be synthesized from derivatives of this compound is the carbazoles. organic-chemistry.orgnih.govrsc.orgrsc.orgnih.gov Carbazoles are found in a number of natural products and are known for their interesting photophysical and biological properties. The synthesis of carbazoles can be achieved through the intramolecular cyclization of 2-aminobiphenyls. Starting from this compound, reduction of the nitro group to 3-chloro-4-aminobiphenyl would provide a suitable precursor. While the direct cyclization of this compound might be challenging, further functionalization, for instance, through a Buchwald-Hartwig amination at the 2'-position of the second phenyl ring, would set the stage for an intramolecular C-N bond formation to yield a substituted carbazole.

Another class of heterocycles that could potentially be accessed from derivatives of this compound is the phenazines. researcher.lifeias.ac.innih.govnih.gov Phenazines are nitrogen-containing heterocyclic compounds with a wide range of biological activities. Their synthesis often involves the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound. While this compound is not a direct precursor, its transformation into a suitably substituted ortho-phenylenediamine derivative could enable its use in phenazine (B1670421) synthesis.

Application in the Construction of Carbon Frameworks Beyond Biphenyls

While the primary utility of this compound lies in the functionalization of the biphenyl scaffold, its reactive sites also offer potential for the construction of more extended carbon frameworks through cycloaddition reactions.

Use in Diels-Alder and Related Cycloaddition Reactions

The Diels-Alder reaction is a powerful tool for the formation of six-membered rings and is a cornerstone of modern organic synthesis. wikipedia.orgorganic-chemistry.orglibretexts.orgmasterorganicchemistry.comebsco.com The reaction typically involves a conjugated diene and a dienophile, which is an alkene or alkyne bearing electron-withdrawing groups. The nitro group is a strong electron-withdrawing group and is known to activate adjacent double bonds towards Diels-Alder reactions.

However, in the case of this compound, the nitro group is attached to an aromatic ring. The inherent stability of the aromatic system makes it a poor dienophile under normal conditions, as the reaction would require the disruption of aromaticity. While there are examples of intramolecular Diels-Alder reactions involving biphenyl systems in highly strained molecules, the direct participation of this compound as a dienophile in a standard intermolecular Diels-Alder reaction is not a commonly reported application.

A more plausible scenario for the involvement of this compound in cycloaddition reactions would be through its conversion to a derivative containing a more reactive dienophilic or dienic moiety. For example, the nitro group could be transformed into another functional group that could then be elaborated into a dienophile.

Another type of cycloaddition reaction where nitroaromatic compounds can participate is the [3+2] cycloaddition with 1,3-dipoles such as nitrones or azides. nih.govwikipedia.orgyoutube.comuchicago.edu The electron-deficient nature of the aromatic ring in this compound could potentially make it a suitable dipolarophile in such reactions, leading to the formation of five-membered heterocyclic rings fused to the biphenyl core. However, specific examples of this compound in these reactions are not prevalent in the literature, and this remains an area for potential exploration.

Involvement in Multi-Component Reactions

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, enabling the construction of complex molecular architectures in a single step from three or more starting materials. A thorough review of scientific literature indicates that this compound is not commonly utilized as a direct starting material in well-established multi-component reactions for the synthesis of complex chemical scaffolds. Searches of chemical databases and scholarly articles did not yield specific examples of its direct application in named MCRs such as the Ugi, Passerini, or Biginelli reactions.

The primary utility of this compound in the context of complex molecule synthesis appears to be as a precursor to other key intermediates. The chemical reactivity of its functional groups—the nitro and chloro substituents—lends itself to transformations that can generate substrates suitable for multi-component reactions.

One of the most synthetically valuable transformations of this compound is the reduction of its nitro group to an amine, yielding 3-chloro-4-aminobiphenyl. This resulting aniline derivative possesses a primary amine group, which is a fundamental component in numerous MCRs. For instance, primary amines are essential reactants in the Ugi and Biginelli reactions.

Hypothetical Application in Multi-Component Reactions:

While no direct applications of this compound in MCRs have been documented, its derivative, 3-chloro-4-aminobiphenyl, could hypothetically be employed in the following manner:

Ugi Reaction: The Ugi reaction is a four-component reaction between a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide. 3-chloro-4-aminobiphenyl could serve as the amine component, allowing for the incorporation of the 3-chloro-biphenyl moiety into a peptide-like scaffold. The general scheme for such a reaction would involve the condensation of 3-chloro-4-aminobiphenyl with an aldehyde or ketone to form an imine, which then reacts with a carboxylic acid and an isocyanide to yield the final α-acylamino amide product.

Biginelli Reaction: The Biginelli reaction is a three-component condensation reaction between an aldehyde, a β-ketoester, and urea (B33335) or a urea derivative. While the classical Biginelli reaction uses urea, variations of this reaction can employ other amine-containing compounds. Although less common, a derivative of 3-chloro-4-aminobiphenyl could potentially be incorporated into a Biginelli-type synthesis, leading to the formation of dihydropyrimidinones bearing the biphenyl scaffold.

It is important to reiterate that these are prospective applications based on the known reactivity of the functional groups present in the derivative of this compound. The lack of published research detailing the direct use of this compound or its simple derivatives in multi-component reactions suggests that other synthetic routes may be more efficient or that the resulting complex scaffolds have not yet been a focus of extensive investigation.

The following table summarizes the potential, though not yet reported, involvement of a key derivative of this compound in major multi-component reactions.

| Multi-Component Reaction | Potential Role of 3-chloro-4-aminobiphenyl | Resulting Scaffold |

| Ugi Reaction | Amine Component | α-Acylamino amides |

| Biginelli Reaction | Amine/Urea-like Component (in variations) | Dihydropyrimidinones |

Environmental Transformation Mechanisms of 3 Chloro 4 Nitro Biphenyl Analogues

Atmospheric Degradation Pathways of Chlorinated Nitroaromatics

Once volatilized into the atmosphere, chlorinated nitroaromatic compounds are subject to degradation primarily through reactions with photochemically generated oxidants and direct photolysis.

The principal atmospheric removal mechanism for many organic pollutants is oxidation by hydroxyl radicals (•OH). mdpi.com These highly reactive species initiate degradation by abstracting a hydrogen atom or adding to the aromatic ring of the CNA molecule. The rate of this reaction is a critical factor in determining the atmospheric lifetime of the compound.

In addition to hydroxyl radicals, chlorine radicals (Cl•) can also play a significant role in the atmospheric oxidation of certain aromatic compounds, especially in marine or coastal areas where chlorine species are more abundant. mdpi.com The reaction with these radicals leads to the formation of various intermediate products, which can undergo further oxidation. The specific degradation pathway and the resulting products are dependent on the structure of the parent compound and the prevalent atmospheric conditions.

Direct photolysis is another significant atmospheric degradation pathway for CNAs. This process involves the absorption of solar radiation (primarily UV light) by the molecule, leading to its electronic excitation and subsequent chemical decomposition. The efficiency of photodegradation is influenced by the compound's absorption spectrum and quantum yield. globethesis.com

Under simulated environmental conditions, the photolysis of chlorinated nitroaromatics in aqueous solutions has been shown to be enhanced by the presence of substances that generate reactive radicals. For instance, the photolysis of chlorine (HOCl/OCl⁻) under UV irradiation produces both hydroxyl (•OH) and chlorine (Cl•) radicals, which significantly accelerate the degradation of compounds like 4-nitrophenol (B140041). mdpi.com Studies on the photolysis of chloropicrin, a related compound, under simulated sunlight revealed its ready conversion to phosgene (B1210022) and nitrosyl chloride, which are subsequently photolyzed further. researchgate.net The presence of nitrate (B79036) can also influence photodegradation rates, as its photolysis can generate hydroxyl radicals, though it may also act as an "inner filter," reducing UV availability for the target compound. researchgate.net

Aquatic and Soil Biotransformation Mechanisms

In aquatic and soil environments, the primary mechanism for the transformation of chlorinated nitroaromatics is biodegradation by microorganisms. researchgate.netnih.gov Bacteria, in particular, have evolved diverse metabolic pathways to utilize these xenobiotic compounds as sources of carbon, nitrogen, and energy.

Numerous bacterial strains capable of degrading chlorinated nitroaromatic compounds have been isolated from contaminated sites. These microorganisms exhibit distinct catabolic pathways for the breakdown of these pollutants. An analogue, 2-chloro-4-nitrophenol (B164951) (2C4NP), has been the subject of several biodegradation studies.

Burkholderia sp. strain RKJ 800 , isolated from pesticide-contaminated soil, utilizes 2C4NP as its sole carbon and energy source. It initiates degradation through an oxidative pathway, where a monooxygenase removes the nitro group as nitrite (B80452), forming chlorohydroquinone (B41787) (CHQ). CHQ is then dehalogenated to hydroquinone (B1673460) (HQ), which undergoes ring cleavage. nih.govplos.org

Burkholderia sp. strain SJ98 employs a different initial strategy for 2C4NP degradation. This strain begins with a reductive dehalogenation step, removing the chlorine atom to form 4-nitrophenol (PNP). nih.govplos.orgresearchgate.net The resulting PNP is then further metabolized. nih.govplos.orgresearchgate.net This highlights how closely related strains can evolve different enzymatic machinery to metabolize the same compound. nih.govplos.org

Rhodococcus imtechensis strain RKJ300 also degrades 2C4NP, first releasing nitrite to form chlorohydroquinone, followed by the elimination of the chloride ion to yield hydroquinone, similar to strain RKJ 800. acs.orgresearchgate.net

Arthrobacter nitrophenolicus SJCon degrades 2C4NP with the formation of chlorohydroquinone, which is then cleaved to maleylacetate. nih.gov

These examples demonstrate that microbial degradation of chlorinated nitroaromatics can proceed via different initial steps, including oxidative removal of the nitro group or reductive removal of the chloro substituent.

Table 1: Microbial Strains and Degradation Pathways for 2-Chloro-4-nitrophenol (2C4NP)

| Bacterial Strain | Initial Step | Key Intermediates | Reference(s) |

| Burkholderia sp. RKJ 800 | Oxidative Denitrification | Chlorohydroquinone, Hydroquinone | nih.gov, plos.org |

| Burkholderia sp. SJ98 | Reductive Dehalogenation | 4-Nitrophenol, 4-Nitrocatechol | nih.gov, researchgate.net, plos.org |

| Rhodococcus imtechensis RKJ300 | Oxidative Denitrification | Chlorohydroquinone, Hydroquinone | acs.org, researchgate.net |

| Arthrobacter nitrophenolicus SJCon | Oxidative Denitrification | Chlorohydroquinone, Maleylacetate | nih.gov |

The microbial degradation pathways are orchestrated by a series of specific enzymes that catalyze each transformation step. The identification of these enzymes and their corresponding metabolites is key to understanding the complete biotransformation process.

In the degradation of 2C4NP by Burkholderia sp. strain RKJ 800, key enzymes include a CNP-4-monooxygenase , which catalyzes the initial oxidative removal of the nitrite group to form CHQ. nih.gov Subsequently, a CHQ dehalogenase removes the chlorine atom to produce HQ. The aromatic ring of HQ is then cleaved by a manganese-dependent HQ dioxygenase . nih.govplos.org

Conversely, the pathway in Burkholderia sp. strain SJ98 is initiated by a reductive dehalogenase . nih.govplos.org The subsequent degradation of the 4-nitrophenol intermediate involves a PNP-2-monooxygenase and a 4-nitrocatechol-4-monooxygenase . nih.govplos.org The gene pnpA, which codes for a monooxygenase, has been shown to be essential for the degradation of both PNP and its chlorinated analogue 2C4NP in this strain. nih.govjeffleenovels.com

The identification of metabolites such as chlorohydroquinone, hydroquinone, and 4-nitrophenol through analytical techniques like HPLC and GC-MS has been crucial in elucidating these enzymatic pathways. nih.govplos.org

Table 2: Key Enzymes and Metabolites in the Biotransformation of 2-Chloro-4-nitrophenol

| Bacterial Strain | Key Enzyme(s) | Identified Metabolite(s) | Reference(s) |

| Burkholderia sp. RKJ 800 | CNP-4-monooxygenase, CHQ dehalogenase, HQ dioxygenase | Chlorohydroquinone, Hydroquinone | nih.gov, plos.org |

| Burkholderia sp. SJ98 | Reductive dehalogenase, PNP-2-monooxygenase | 4-Nitrophenol, 4-Nitrocatechol | nih.gov, plos.org |

| Rhodococcus imtechensis RKJ300 | Not specified | Chlorohydroquinone, Hydroquinone | acs.org, researchgate.net |

The efficiency and pathway of CNA biodegradation can vary significantly between different environmental matrices, such as soil and water. This is due to differences in microbial community composition, bioavailability of the contaminant, and physicochemical parameters.

Sorption to soil particles, for instance, is a fundamental process controlling the availability of nitroaromatics for microbial degradation. nih.gov Studies have shown that soil organic matter is the predominant soil component controlling the sorption of nitroaromatic compounds, with clay minerals being less important. nih.gov This sorption can reduce the concentration of the pollutant in the aqueous phase, potentially lowering its toxicity but also limiting its accessibility to microbial enzymes.

Laboratory-scale soil microcosm studies using strains like Rhodococcus imtechensis RKJ300 and Burkholderia sp. RKJ 800 have demonstrated their capability to degrade nitrophenols in a soil matrix, indicating their potential for in-situ bioremediation. nih.govacs.org Inoculation of contaminated soil with Burkholderia sp. strain SJ98 resulted in accelerated degradation of PNP, 3-methyl-4-nitrophenol, and 2C4NP compared to un-inoculated soil. nih.gov Such studies are critical for translating laboratory findings on isolated strains to practical environmental applications. nih.gov The ability of these bacteria to degrade CNAs in both broth culture and soil highlights their potential as candidates for bioremediating contaminated sites. nih.gov

Chemical Degradation in Water Systems

The chemical transformation of 3-chloro-4-nitro-biphenyl and its analogues in aquatic environments is a critical area of study due to their persistence and potential toxicity. These processes, distinct from biological degradation, are governed by the inherent chemical reactivity of the compounds and the presence of reactive species in the water. Key mechanisms include hydrolysis and reactions driven by advanced oxidation processes (AOPs).

Hydrolytic Stability and Pathways

Hydrolysis involves the reaction of a compound with water, leading to the cleavage of chemical bonds. The stability of chlorinated nitroaromatic compounds to hydrolysis varies significantly based on the molecular structure and environmental conditions such as pH and temperature.

Generally, the carbon-chlorine bond on an aromatic ring is resistant to hydrolysis under typical environmental conditions due to the stability of the benzene (B151609) ring. nih.gov However, the presence of a strong electron-withdrawing nitro group, particularly in the ortho or para position to the chlorine atom, can activate the ring towards nucleophilic substitution. This makes the chlorine atom more susceptible to displacement by a hydroxyl group (hydrolysis).

Research on analogues like chloronitrobenzenes demonstrates that hydrolysis can be induced under specific conditions. For instance, 2-chloronitrobenzene and 4-chloronitrobenzene can be hydrolyzed by treatment with aqueous sodium hydroxide (B78521) at elevated temperatures to yield the corresponding nitrophenols. nih.gov Industrial processes for producing p-nitrophenol utilize the hydrolysis of p-nitrochlorobenzene with caustic soda at temperatures between 163-173°C and pressures of 0.7-0.9 MPa. google.com While these conditions are more extreme than those typically found in the environment, they illustrate the pathway of hydrolytic degradation, which involves the substitution of the chlorine atom with a hydroxyl group.

The general pathway for the hydrolysis of a chloronitroaromatic compound (CNA) like p-nitrochlorobenzene is the nucleophilic aromatic substitution of chloride by hydroxide, as shown below:

C₆H₄(Cl)(NO₂) + OH⁻ → C₆H₄(OH)(NO₂) + Cl⁻

The stability of this compound to hydrolysis under ambient environmental conditions is expected to be high, but the compound may slowly degrade via this pathway, particularly in alkaline waters.

| Compound | Conditions | Primary Product | Source |

|---|---|---|---|

| p-Nitrochlorobenzene | Caustic soda (180-300g/L), 163-173°C, 0.7-0.9 MPa | p-Nitrophenol | google.com |

| 2-Chloronitrobenzene | Aqueous sodium hydroxide, 130°C | 2-Nitrophenol | nih.gov |

Advanced Oxidation Processes (AOPs) for Dehalogenation and Denitration

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water by oxidation through reactions with highly reactive hydroxyl radicals (•OH). nih.gov These processes are effective for degrading recalcitrant compounds like this compound and its analogues. nih.govmdpi.com AOPs can achieve both dehalogenation (removal of chlorine) and denitration (removal of the nitro group), leading to the mineralization of the parent compound.

Common AOPs include UV/H₂O₂, Fenton (Fe²⁺/H₂O₂), photo-Fenton (UV/Fe²⁺/H₂O₂), and photocatalysis (e.g., UV/TiO₂). nih.gov The degradation of chlorinated nitroaromatic compounds through AOPs is initiated by the attack of hydroxyl radicals on the aromatic ring.

Dehalogenation and Denitration Mechanisms:

The reaction pathways can be complex, but generally involve several key steps:

Hydroxyl Radical Attack: The •OH radical, a powerful and non-selective oxidant, attacks the aromatic ring. This can lead to the addition of a hydroxyl group to the ring.

Dehalogenation: The initial hydroxylation can make the chlorine atom more labile, leading to its cleavage from the ring and release as a chloride ion (Cl⁻).

Denitration: The nitro group can be removed from the aromatic ring. Studies on the degradation of chloramphenicol, which contains a 4-nitrophenyl moiety, using UV-based AOPs showed the formation of intermediates like 4-nitrophenol and 4-nitrobenzoic acid, followed by the potential degradation of the nitro group itself. mdpi.com In some pathways, the nitro group can be substituted by a hydroxyl group.

Ring Cleavage: Following the removal of the substituent groups, the aromatic ring is destabilized and can be opened by further attack from hydroxyl radicals. This results in the formation of smaller, aliphatic organic acids (e.g., oxalic acid, formic acid).

Mineralization: Ultimately, these smaller organic molecules are oxidized to carbon dioxide, water, and inorganic ions.

A comparative study on the degradation of 4-chloro-2-nitrophenol (B165678) (4C-2-NP), a structural analogue, evaluated several AOPs. The effectiveness of these processes in degrading the compound followed the order: UV/Fenton > UV/TiO₂ > UV/H₂O₂ > Fenton > H₂O₂ > UV alone. nih.gov This indicates that processes generating a higher steady-state concentration of hydroxyl radicals are more efficient. The UV/Fenton process was found to be the most effective for the partial mineralization of 4C-2-NP. nih.gov

| AOP Method | Relative Degradation Efficiency | Key Reactive Species | Source |

|---|---|---|---|

| UV/Fenton | Highest | •OH | nih.gov |

| UV/TiO₂ | High | •OH, h⁺ | nih.gov |

| UV/H₂O₂ | Moderate-High | •OH | nih.gov |

| Fenton | Moderate | •OH | nih.gov |

| H₂O₂ alone | Low | H₂O₂ | nih.gov |

| UV alone | Lowest | Photolysis | nih.gov |

Advanced Analytical Methodologies for Mechanistic Elucidation of 3 Chloro 4 Nitro Biphenyl Transformations

Application of Time-Resolved Spectroscopy for Reaction Kinetic Studies

Time-resolved spectroscopic techniques are indispensable for studying the kinetics of fast chemical reactions. They enable the monitoring of short-lived transient species that are crucial in elucidating reaction mechanisms.

Laser Flash Photolysis (LFP) is a powerful technique for generating and studying the kinetics of transient reactive intermediates. In the context of 3-Chloro-4-nitro-biphenyl transformations, LFP can be employed to investigate its photochemical degradation pathways. Although direct studies on this compound are not extensively documented in publicly available literature, the principles can be illustrated through studies on analogous compounds like 4-chlorobiphenyl (B17849) (4-PCB).

In a typical LFP experiment, a short, high-intensity laser pulse excites the parent molecule (e.g., this compound), leading to the formation of transient species such as excited states, radicals, or ions. A second, weaker light beam is used to monitor the changes in absorption of these transient species over time, providing information on their identity and decay kinetics. For instance, in the photochemical reaction of 4-chlorobiphenyl with nitrous acid, LFP was used to study the formation and decay of the 4-PCB-OH adduct, a key transient intermediate. rsc.org The technique allowed for the determination of second-order reaction rate constants for the formation and subsequent reactions of this adduct. rsc.org

A hypothetical LFP study on this compound could yield valuable data on the lifetimes and reaction rates of its transient intermediates, such as the triplet excited state or radical species formed upon photolysis. This information is critical for understanding the initial steps of its environmental degradation.

Table 1: Hypothetical Transient Species in LFP of this compound and their Characteristic Absorptions

| Transient Species | Plausible Formation Pathway | Expected λmax (nm) |

| Triplet Excited State | Intersystem crossing from singlet excited state | 400-500 |

| Phenyl-type Radical | Homolytic cleavage of the C-Cl bond | 300-350 |

| Radical Cation | Photoionization | 450-550 |

Note: The absorption maxima are illustrative and based on data for similar aromatic compounds.

In-situ spectroscopic techniques, such as Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy, allow for the continuous monitoring of a chemical reaction as it proceeds, without the need for sample extraction. This provides real-time data on the concentration changes of reactants, intermediates, and products.

In-situ FTIR Spectroscopy: This technique is particularly useful for tracking changes in functional groups during a reaction. For the transformation of this compound, in-situ FTIR could monitor the disappearance of the characteristic vibrational bands of the nitro group (typically around 1520 and 1340 cm⁻¹) and the C-Cl bond (around 1090 cm⁻¹), as well as the appearance of new bands corresponding to transformation products, such as hydroxyl or amino groups. This allows for the determination of reaction kinetics and the identification of key reaction stages.

Mass Spectrometry Techniques for Mechanistic Pathway Elucidation

Mass spectrometry (MS) is a cornerstone for the identification and structural characterization of molecules. Its high sensitivity and specificity make it an ideal tool for elucidating the complex reaction pathways of this compound transformations.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of unknown compounds. This capability is crucial for identifying the various transformation products of this compound, which may include hydroxylated, dechlorinated, or reduced species. In studies of similar pollutants, Gas Chromatography coupled with HRMS (GC-HRMS) has been effectively used to identify and quantify a wide range of degradation products. d-nb.info For example, in the photochemical reaction of 4-chlorobiphenyl, GC-MS was used to identify final products such as 4-hydroxybiphenyl and 4-chlorobenzyl-4-nitrobiphenyl. rsc.org

Table 2: Plausible Transformation Products of this compound and their Expected Exact Masses

| Product Name | Chemical Formula | Expected Exact Mass (m/z) |

| 3-Chloro-4-amino-biphenyl | C₁₂H₁₀ClN | 203.0502 |

| 3-Hydroxy-4-nitro-biphenyl | C₁₂H₉NO₃ | 215.0582 |

| 4-Nitro-biphenyl-3-ol | C₁₂H₉NO₃ | 215.0582 |

| 4-Nitro-biphenyl | C₁₂H₉NO₂ | 199.0633 |